molecular formula C13H10NO2P B116243 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one CAS No. 143000-05-9

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one

Cat. No. B116243
M. Wt: 243.2 g/mol
InChI Key: QKORWYWGMJCFAW-UHFFFAOYSA-N
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Description

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is a chemical compound123. However, detailed information about this specific compound is not readily available in the sources retrieved.



Synthesis Analysis

While there is no specific information available on the synthesis of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one, there are related compounds such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones that have been synthesized4. The synthesis involved a number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one as the precursor substrates4.



Molecular Structure Analysis

The molecular structure of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is not explicitly provided in the sources retrieved. However, related compounds such as 2-phenyl-4H-3,1-benzoxazin-4-one have been analyzed using IR, 1H NMR, Mass, and elemental analysis data4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one. However, related compounds such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones have been studied for their antibacterial activity4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one are not explicitly provided in the sources retrieved.


Safety And Hazards

The safety and hazards associated with 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one are not explicitly mentioned in the sources retrieved.


Future Directions

The future directions for the study and application of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one are not explicitly mentioned in the sources retrieved.


Please note that this analysis is based on the limited information available from the sources retrieved and may not fully cover all aspects of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one. For a more comprehensive analysis, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10NO2P/c15-13-11-8-4-5-9-12(11)16-17(14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKORWYWGMJCFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P2NC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931718
Record name 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one

CAS RN

143000-05-9
Record name 2-Phenyl-2,3-dihydro-1,3,2(lambda(5))-benzoxazaphosphoryl-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143000059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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